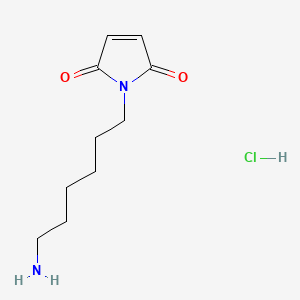

N-(6-Aminohexyl)maleimide hydrochloride

Description

Overview of Maleimide (B117702) Derivatives in Bioconjugation and Chemical Biology

Maleimide chemistry is a cornerstone of the bioconjugation toolbox, valued for its synthetic accessibility and excellent reactivity. sci-hub.sedntb.gov.uanih.gov Maleimide derivatives are electrophilic compounds that readily and selectively react with nucleophilic sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This reaction, a Michael addition, forms a stable covalent thioether bond, effectively linking the maleimide-containing molecule to a protein or peptide. researchgate.net

This specific reactivity is highly prized in chemical biology for several applications:

Antibody-Drug Conjugates (ADCs): A significant portion of the clinical pipeline for ADCs, a class of targeted cancer therapies, relies on maleimide linkage chemistry to attach potent cytotoxic drugs to antibodies. sci-hub.senih.govresearchgate.net

Protein Labeling: Researchers use maleimide derivatives to attach fluorescent dyes, biotin, or other reporter molecules to specific cysteine residues on proteins for imaging and analytical studies.

Peptide and Biomolecule Modification: The modification of peptides and other biomolecules with maleimides is a common strategy to create novel structures with specific biological activities or to prepare them for attachment to surfaces or other molecules.

While highly effective, the stability of the resulting thiosuccinimide linkage can be a concern in certain biological environments, leading to research into next-generation maleimides designed to form more robust bioconjugates. sci-hub.senih.govresearchgate.net

Significance of the 6-Aminohexyl Linker in Chemical Modifications

The 6-aminohexyl portion of N-(6-Aminohexyl)maleimide hydrochloride serves as a flexible spacer or linker. nih.gov In bioconjugation, linkers are crucial for connecting two different molecules, such as a protein and a drug, without compromising the function of either part. The characteristics of the linker can significantly influence the properties of the final conjugate.

The 6-aminohexyl linker provides several key advantages:

Flexibility and Length: The six-carbon chain offers significant flexibility and creates distance between the conjugated molecules. trilinkbiotech.com This spacing is often necessary to prevent steric hindrance, where the bulk of one molecule interferes with the biological activity or binding affinity of the other. trilinkbiotech.comthermofisher.com

Hydrophobicity: The hexyl chain is hydrophobic, a property that can influence the solubility and aggregation behavior of the resulting conjugate. nih.gov

Chemical Handle: The terminal primary amine (protected as a hydrochloride salt) provides a reactive site for further chemical reactions, making the molecule heterobifunctional. trilinkbiotech.com

The choice of linker length is critical; longer linkers like the C6 chain are typically used when the components of the conjugate need to be well-separated to avoid undesired interactions. trilinkbiotech.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₇ClN₂O₂ finetechnology-ind.com |

| Molecular Weight | 232.71 g/mol finetechnology-ind.com |

| Melting Point | 173 °C sigmaaldrich.com |

| Appearance | Solid |

| IUPAC Name | 1-(6-aminohexyl)-1H-pyrrole-2,5-dione hydrochloride sigmaaldrich.com |

Role of Hydrochloride Salt Form in Stability and Handling

The presence of the hydrochloride salt is a critical feature for the practical application of N-(6-Aminohexyl)maleimide. wikipedia.org Organic compounds containing amine groups are often converted into their hydrochloride salts to improve their physical and chemical properties. wikipedia.orgrelaisnautic.comreddit.com

Key benefits of the hydrochloride salt form include:

Enhanced Stability and Shelf-Life: The salt form protects the reactive primary amine group from degradation. wikipedia.orgrelaisnautic.com Free amines can be more susceptible to oxidation and other reactions, whereas the salt is generally more stable and has a longer shelf-life. wikipedia.orgresearchgate.net

Improved Water Solubility: Converting amines to their hydrochloride salts is a common strategy to increase their solubility in water and aqueous buffers, which is highly desirable for substances used in biological applications. wikipedia.orgrelaisnautic.com

Easier Handling: Amine salts are often crystalline solids with well-defined melting points, making them easier to handle, weigh, and purify compared to their often oily or less stable free base forms. reddit.comnih.gov

In essence, the hydrochloride salt acts as a protective group for the amine, rendering the compound stable for storage and readily soluble for use in experiments, where it can be converted to the reactive free amine under appropriate pH conditions. wikipedia.orgresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cysteine |

| Biotin |

| 6-aminohexanoic acid |

| Glycine methyl ester hydrochloride |

| Ammonia |

| Ammonium chloride |

| Diphenhydramine HCl |

| Dextromethorphan HBr |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(6-aminohexyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJKZXZBPNGWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630092 | |

| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75238-09-4 | |

| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for N 6 Aminohexyl Maleimide Hydrochloride

Synthetic Routes to N-(6-Aminohexyl)maleimide Hydrochloridesigmaaldrich.comtcichemicals.comfinetechnology-ind.com

The synthesis of N-(6-Aminohexyl)maleimide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the selective formation of the maleimide (B117702) ring from precursors, followed by the generation of the hydrochloride salt.

Precursor Synthesis and Purification

The synthesis typically begins with two primary precursors: 1,6-diaminohexane and maleic anhydride (B1165640). A critical first step is the selective protection of one of the two primary amines on 1,6-diaminohexane to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose due to its stability under certain reaction conditions and its straightforward removal.

The protection reaction involves treating 1,6-diaminohexane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This yields N-Boc-1,6-diaminohexane, where one amine is protected, and the other remains free to react. This mono-protected intermediate is then purified, typically through column chromatography, to remove any unreacted diamine or di-protected byproducts, ensuring it is suitable for the subsequent maleimide formation step.

Reaction Conditions and Optimization for Maleimide Formation

The formation of the maleimide ring from the purified N-Boc-1,6-diaminohexane is generally accomplished in a two-step, one-pot procedure. google.comrsc.org

Amidation: The free primary amine of N-Boc-1,6-diaminohexane reacts with maleic anhydride to form the corresponding N-substituted maleamic acid. This reaction is typically carried out in an aprotic solvent like diethyl ether or acetone (B3395972) at a reduced temperature (e.g., 0°C) and then allowed to warm to room temperature. rsc.org This step is usually high-yielding. google.com

Cyclodehydration: The maleamic acid intermediate is then cyclized to form the stable five-membered maleimide ring. This is a dehydration reaction, commonly achieved by adding a chemical dehydrating agent such as acetic anhydride with a base catalyst like triethylamine (B128534) or sodium acetate. rsc.organnalsofrscb.rolew.ro The mixture is often heated to reflux to drive the reaction to completion. rsc.org Optimization of this step is crucial, as high temperatures can sometimes lead to polymerization of the maleimide product. google.com Alternative methods using other dehydrating agents like orthoesters or carbodiimides have also been explored. researchgate.net

The resulting product is N-Boc-N'-(6-hexyl)maleimide, which is then purified before proceeding to the final deprotection step.

Salt Formation and Purification of the Hydrochloride

The final step is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is achieved by treating the N-Boc protected maleimide intermediate with a strong acid. fishersci.co.ukresearchgate.net Anhydrous hydrochloric acid (HCl) in a suitable organic solvent, such as 4M HCl in dioxane or methanol (B129727), is frequently used. researchgate.netcommonorganicchemistry.com

The mechanism involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide, which liberates the primary amine. commonorganicchemistry.com The free amine is immediately protonated by the excess HCl in the reaction mixture to form the stable this compound salt. The product often precipitates from the reaction solution and can be isolated and purified by washing with a cold non-polar solvent, such as cold diethyl ether, to remove organic impurities. rsc.org

Derivatization of N-(6-Aminohexyl)maleimide Core

The dual functionality of this compound allows for a wide range of derivatization strategies, targeting either the maleimide ring or the terminal amine.

Maleimide Functionalization for Thiol Reactivity

The maleimide group is highly reactive and selective towards sulfhydryl (thiol) groups, making it one of the most widely used functionalities for bioconjugation. researchgate.net

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring. bachem.com This forms a stable, covalent thioether linkage (a thiosuccinimide adduct). thermofisher.com A key advantage of this chemistry is its high chemoselectivity. The reaction is most efficient and specific for thiols within a pH range of 6.5 to 7.5. thermofisher.com At this pH, the reaction with thiols is significantly faster than competing reactions with other nucleophiles like amines. thermofisher.com Below this range, the reaction slows, while at more alkaline pH (>8.5), the reactivity towards amines increases, and the maleimide ring becomes more susceptible to hydrolysis. thermofisher.com

However, the resulting thiosuccinimide linkage can be subject to side reactions, including a retro-Michael reaction that can lead to cleavage, or a thiazine (B8601807) rearrangement if the maleimide reacts with an N-terminal cysteine under neutral to basic conditions. bachem.comnih.govresearchgate.net

Table 1: Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Typical Range/Condition | Rationale/Notes | Source |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal for specific and rapid reaction with thiols while minimizing hydrolysis and reaction with amines. | thermofisher.com |

| Temperature | 4°C to Room Temperature (25°C) | Reaction proceeds efficiently at these temperatures. Lower temperatures can be used to slow the reaction rate if needed. | thermofisher.com |

| Solvent | Aqueous buffers (Phosphate, HEPES, Bicarbonate) | Chosen to maintain pH and protein/peptide stability. Should be free of primary amines (e.g., Tris). | thermofisher.comlumiprobe.com |

| Reaction Time | 30 minutes to 4 hours | Generally rapid, but depends on concentration, pH, and temperature. | thermofisher.com |

Amine Functionalization for Diverse Linkage Chemistries

The terminal primary amine on the hexyl spacer provides a second, orthogonal handle for conjugation, allowing for the attachment of a different set of molecules. This is most commonly achieved through acylation reactions to form stable amide bonds.

Two prevalent methods for amine functionalization are:

Reaction with N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines under slightly alkaline conditions (pH 7.2-9) to form a stable amide linkage. thermofisher.comlumiprobe.comnih.gov This is one of the most common methods for labeling biomolecules. The reaction is typically performed in buffers such as phosphate (B84403) or bicarbonate. lumiprobe.com

Carbodiimide-Mediated Coupling: Carboxylic acids can be coupled directly to the primary amine using a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comcreative-proteomics.comwikipedia.org EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form an amide bond. thermofisher.com This reaction is often performed in the presence of an additive like NHS to improve efficiency and reduce side reactions. wikipedia.org

Table 2: Common Chemistries for Amine Functionalization

| Reagent Type | Target Functional Group | Resulting Linkage | Typical pH | Source |

|---|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine | Amide | 7.2 - 9.0 | thermofisher.comlumiprobe.com |

| Carbodiimide (e.g., EDC) + Carboxylic Acid | Primary Amine | Amide | 4.5 - 7.5 | thermofisher.comcreative-proteomics.com |

| Isothiocyanate | Primary Amine | Thiourea (B124793) | ~9.0 | thermofisher.com |

Amide Coupling Reactions with Carboxylic Acids

The primary amine of this compound serves as a versatile handle for covalent attachment to molecules containing carboxylic acid functionalities. This is achieved through amide coupling reactions, a cornerstone of bioconjugation and synthetic chemistry. The formation of a stable amide bond requires the activation of the carboxylic acid group, which is typically accomplished using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the primary amine of the maleimide compound.

Commonly employed methods involve carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which can then react with the amine. The addition of NHS or HOBt can improve efficiency and reduce side reactions by forming a more stable, yet still reactive, ester intermediate. nih.gov Other highly efficient coupling reagents include uronium-based salts like O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), which are often used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). wpmucdn.comgrowingscience.com These reagents promote rapid amide bond formation with high yields. growingscience.com The choice of solvent is critical and typically involves polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). wpmucdn.comgrowingscience.com

| Coupling Reagent System | Typical Base | Common Solvents | Key Characteristics | Reference |

|---|---|---|---|---|

| EDC / HOBt | DIPEA or none | DMF, DCM, Acetonitrile (B52724) | Standard method; HOBt minimizes racemization and improves yield. | nih.gov |

| EDC / DMAP / HOBt | DIPEA | Acetonitrile | Effective for electron-deficient amines; DMAP acts as an acyl transfer agent. | nih.gov |

| HATU / DIPEA | DIPEA | DMF | Highly efficient and fast-reacting, suitable for sterically hindered substrates. | growingscience.com |

| HCTU / DIPEA | DIPEA | DMF | Affordable and efficient alternative to HATU for rapid amide bond formation. | wpmucdn.comthaiscience.info |

| DCC / DMAP | DMAP | DMF, DCM | Classic method; removal of dicyclohexylurea byproduct can be challenging. | nih.gov |

Other Amine-Reactive Chemistries

Beyond amide coupling, the primary amine of this compound is susceptible to reaction with a diverse array of electrophilic functional groups. This reactivity allows for its incorporation into various molecular scaffolds using chemistries other than carboxylic acid activation. These alternative strategies broaden the utility of the crosslinker, enabling conjugation under different reaction conditions and with different classes of molecules.

Among the most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters. thermofisher.com NHS esters react with primary amines under physiologic to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds, releasing NHS as a byproduct. thermofisher.com Isothiocyanates are another important class, reacting with the amine to form a stable thiourea linkage. thermofisher.com Other notable amine-reactive chemistries include reactions with sulfonyl chlorides to yield sulfonamides, and with aldehydes via reductive amination to form secondary amines. thermofisher.com Each of these reactions provides a distinct, stable covalent bond, offering chemists a range of options for derivatization.

| Amine-Reactive Group | Resulting Covalent Bond | Typical Reaction Conditions | Reference |

|---|---|---|---|

| NHS Ester | Amide | pH 7.2 - 9.0, aqueous buffer | thermofisher.com |

| Isothiocyanate | Thiourea | pH > 8.0, aqueous or organic solvent | thermofisher.com |

| Acyl Azide | Amide | Slightly alkaline pH | thermofisher.com |

| Sulfonyl Chloride | Sulfonamide | Aqueous or organic solvent, often with a base | thermofisher.com |

| Aldehyde/Ketone | Secondary Amine (post-reduction) | Two-step: Schiff base formation followed by reduction (e.g., with NaBH₃CN) | mdpi.com |

| Imidoester | Amidine | pH 8.0 - 10.0, aqueous buffer | thermofisher.com |

Strategies for Incorporating N-(6-Aminohexyl)maleimide Moieties into Larger Constructs

The dual functionality of this compound makes it an exceptional building block for creating complex, large-scale molecular architectures. By leveraging the distinct reactivity of its amine and maleimide groups, it can be strategically incorporated into polymers and solid-phase synthesis protocols. This allows for the precise installation of thiol-reactive maleimide groups onto a variety of platforms for subsequent conjugation or material functionalization.

Polymerization and Copolymerization Techniques

N-substituted maleimides are valuable monomers for creating thermally stable polymers through polymerization reactions. The maleimide group can readily participate in free-radical polymerization. Specifically, maleimides are known to form alternating copolymers with electron-rich vinyl monomers such as styrene. researchgate.net This alternating behavior is a result of the electron-poor nature of the maleimide double bond and the electron-rich nature of the comonomer.

The polymerization is typically initiated using a photoinitiator, like ω,ω-dimethoxy-ω-phenylacetophenone (DMPA), under UV irradiation, or a thermal initiator such as azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net By synthesizing a monomer that first couples N-(6-Aminohexyl)maleimide to a polymerizable unit (e.g., via its amine group), the maleimide functionality can be introduced as a pendant group along a polymer backbone. These pendant maleimide groups are then available for post-polymerization modification, such as cross-linking or conjugation with thiol-containing molecules.

| Polymerization Technique | Comonomer Example | Initiator Example | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| Photoinduced Radical Polymerization | Styrene (St) | DMPA | Alternating Copolymer, e.g., P(Maleimide-alt-St) | researchgate.net |

| Free-Radical Polymerization | n-Butyl Acrylate (BA) | AIBN | Copolymer | researchgate.net |

| Free-Radical Homopolymerization | None | AIBN or BPO | Homopolymer | researchgate.net |

Solid-Phase Synthesis Integration

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), provides a powerful platform for the precise, site-specific incorporation of N-(6-Aminohexyl)maleimide moieties into peptides and other oligomers. mdpi.com In a typical strategy, the growing peptide chain is assembled on a solid support, such as a Rink amide resin. thaiscience.infomdpi.com To introduce the maleimide group, a carboxylic acid can be coupled to the free primary amine of this compound in solution first. The resulting product, a carboxylic acid-functionalized maleimide, can then be coupled to a free N-terminal amine on the resin-bound peptide using standard SPPS coupling reagents like HCTU or HOBt/DIC. mdpi.comresearchgate.net

Alternatively, if a peptide with a C-terminal maleimide is desired, N-(6-Aminohexyl)maleimide can be coupled to a resin-bound amino acid at a side-chain amine (e.g., lysine) or, more commonly, a maleimide-containing carboxylic acid (like 3-maleimidopropanoic acid) can be coupled to the N-terminus of the completed peptide chain before cleavage from the resin. researchgate.net This integration allows for the creation of peptide-maleimide conjugates with high purity, which are primed for reaction with thiol-containing molecules to form more complex bioconjugates. nih.gov

| Solid Support (Resin) | Coupling Chemistry | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| Rink Amide Resin | Fmoc SPPS | HCTU, HOBt, DIC, DIPEA | Synthesis of C-terminal amide peptides with maleimide functionalization. | mdpi.comresearchgate.net |

| 2-Chlorotrityl Chloride Resin | Fmoc SPPS | DCC, DIPC, HOBt | Synthesis of peptides with a C-terminal carboxylic acid. | researchgate.net |

| PEGA Resin | Fmoc SPPS | Standard Fmoc coupling | Used for synthesizing peptidomimetics with maleimide groups for cyclization. | mdpi.com |

Mechanistic Investigations of N 6 Aminohexyl Maleimide Hydrochloride Reactions

Thiol-Maleimide "Click" Reaction Mechanisms

The conjugation of N-(6-Aminohexyl)maleimide hydrochloride with thiol-containing molecules is a prime example of a "click" reaction, characterized by its high efficiency, selectivity, and mild reaction conditions. researchgate.net This reaction is fundamental to its application in areas such as the creation of antibody-drug conjugates (ADCs) and the functionalization of polymers. researchgate.net

The core of the thiol-maleimide reaction is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. uzh.ch In this case, the nucleophile is a thiolate anion (RS-), which attacks one of the carbon atoms of the electron-deficient double bond in the maleimide (B117702) ring. thermofisher.com This process results in the formation of a stable thioether bond. thermofisher.com

The reaction can proceed through several mechanistic pathways, the prevalence of which is dictated by the specific reaction conditions, including the nature of the thiol, the solvent, and the presence of initiators. rsc.orgacs.org Computational and experimental studies have identified three primary pathways for the addition of thiols to N-substituted maleimides:

Stepwise Addition with Rate-Limiting Nucleophilic Attack: This is a common pathway for alkyl thiols. It involves the initial attack of the thiolate on the maleimide double bond to form a carbanionic intermediate, followed by rapid protonation. acs.org

Stepwise Addition with Rate--Limiting Proton Transfer: In this pathway, the initial nucleophilic attack is reversible, and the rate-determining step is the subsequent protonation of the intermediate.

Concerted Addition: Here, the nucleophilic attack by the thiol and the proton transfer occur simultaneously in a single transition state. This pathway is more prevalent for aryl thiols. acs.org

It is important to note that under certain conditions, particularly when conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur. The newly formed succinimidyl thioether can undergo rearrangement to a more stable six-membered thiazine (B8601807) structure. nih.govnih.gov This rearrangement is influenced by the pH of the medium. nih.gov

The thiol-maleimide reaction is known for its rapid kinetics, often reaching completion in minutes under physiological conditions (pH 6.5-7.5). researchgate.net The biomolecular rate constants for the reaction of maleimides with thiols typically fall within the range of 10² to 10⁴ M⁻¹s⁻¹, depending on the pH and the specific structure of the reactants. nih.gov

The choice of solvent significantly impacts the reaction kinetics. Protic solvents like water and methanol (B129727) tend to facilitate the reaction, often leading to quantitative conversion in a short time frame. nih.gov In a study comparing different solvents, the reaction between L-cysteine and 6-maleimidohexanoic acid was favored in protic solvents, with methanol and water showing the fastest and most complete reactions. nih.gov In contrast, the reaction did not proceed in acetonitrile (B52724) (ACN), a polar aprotic solvent. nih.govmdpi.com The reaction is also efficient in various aqueous buffer systems, such as phosphate-buffered saline (PBS). nih.gov

The efficiency of the reaction is also influenced by the pKa of the thiol. Thiols with lower pKa values have a higher proportion of the more nucleophilic thiolate anion at a given pH, which can lead to faster reaction rates. researchgate.net

| Reactants | Solvent | pH | Typical Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| L-cysteine and 6-maleimidohexanoic acid | Water | 2.5 - 6.8 | < 5 minutes | Quantitative formation of two product isomers | nih.govmdpi.com |

| L-cysteine and 6-maleimidohexanoic acid | Methanol | Not specified | < 5 minutes | Quantitative reaction | nih.gov |

| L-cysteine and 6-maleimidohexanoic acid | Acetonitrile | Not specified | No reaction | Reactants remained unchanged | nih.govmdpi.com |

| N-ethylmaleimide and L-cysteine | Aqueous solution | Not specified | < 2 minutes | Reaction completion | researchgate.net |

A key advantage of the maleimide group is its high specificity for thiol groups, especially within the pH range of 6.5 to 7.5. thermofisher.com This selectivity is crucial for applications like site-specific protein modification, where the reaction should ideally only occur at cysteine residues. At a pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with the ε-amino groups of lysine (B10760008) residues. researchgate.net

However, this selectivity is pH-dependent. At more alkaline pH values (above 8.5), the reactivity of maleimides with primary amines increases, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid also rises. thermofisher.com Therefore, to ensure specific conjugation to thiol groups, it is critical to control the pH of the reaction mixture.

Role of the Aminohexyl Linker in Reaction Environment and Accessibility

The this compound molecule is bifunctional, featuring the thiol-reactive maleimide group at one end and a primary amine at the end of a six-carbon alkyl chain (the aminohexyl linker). This linker, often referred to as a spacer arm, plays a crucial role in the practical application of the compound, particularly in bioconjugation and surface immobilization.

The primary function of the aminohexyl linker is to provide spatial separation between the maleimide group and the molecule to which the amine end is attached. This separation can be critical for several reasons:

Reducing Steric Hindrance: When immobilizing large molecules like proteins or antibodies onto a surface or another macromolecule, the linker provides flexibility and extends the reactive maleimide group away from the bulk of the attached molecule. This can improve the accessibility of the maleimide to its target thiol group, leading to higher immobilization efficiency. researchgate.net

Preserving Biological Activity: For biomolecules, being too close to a surface or another molecule can lead to denaturation or steric hindrance that blocks its active site. The spacer arm helps to maintain the native conformation and biological activity of the conjugated molecule. nih.govnih.gov Studies have shown that the length of the spacer can significantly impact the activity of immobilized peptides, with longer spacers generally leading to better-preserved activity. nih.govnih.gov

Influencing Self-Assembly: In the context of creating self-assembling systems, such as with aptamer-amphiphiles, the length of the alkyl spacer has been shown to influence the morphology of the resulting nanostructures. nih.gov For example, a shorter C4 alkyl spacer led to spherical micelles, while a longer C12 spacer resulted in cylindrical micelles. nih.gov

Providing a Point of Attachment: The terminal primary amine of the aminohexyl linker serves as a versatile handle for conjugation to a wide range of molecules and surfaces. This amine can react with various functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. thermofisher.com

The hydrochloride salt form of the amine enhances the water solubility of the compound, which is advantageous for reactions conducted in aqueous buffers, a common requirement for biological applications.

Influence of pH and Solvent on Reactivity

The reactivity of the maleimide group is highly dependent on the pH of the reaction medium. The optimal pH range for the specific reaction with thiols is between 6.5 and 7.5. thermofisher.com Within this range, there is a sufficient concentration of the nucleophilic thiolate anion for a rapid reaction, while minimizing side reactions with other nucleophilic groups like amines. researchgate.netthermofisher.com

At lower pH (acidic conditions): The concentration of the thiolate anion is reduced as the thiol group (R-SH) is predominantly in its protonated form. This leads to a slower reaction rate. However, performing the conjugation under acidic conditions can help to prevent undesirable side reactions like thiazine formation when working with N-terminal cysteine peptides. nih.gov

At higher pH (alkaline conditions, > 8.5): The reaction with primary amines becomes more favorable, reducing the specificity for thiols. thermofisher.com Additionally, the maleimide ring itself becomes more susceptible to hydrolysis, which converts it into a non-reactive maleamic acid, thus quenching its ability to react with thiols. thermofisher.com The rate of thiazine rearrangement in N-terminal cysteine conjugates also increases at basic pH. nih.gov

The choice of solvent also plays a critical role. As mentioned previously, protic solvents like water and alcohols generally promote the thiol-maleimide reaction. nih.gov The reaction proceeds well in common aqueous buffers used for biological samples, such as PBS. nih.gov The solubility of this compound in aqueous media makes it particularly suitable for bioconjugation applications. In contrast, some aprotic solvents may not be conducive to the reaction. nih.govmdpi.com

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| pH | Acidic (e.g., < 6.5) | Slower reaction with thiols; can suppress side reactions like thiazine formation. | nih.gov |

| Neutral (6.5 - 7.5) | Optimal for rapid and specific reaction with thiols. | thermofisher.com | |

| Alkaline (e.g., > 8.5) | Increased reactivity with amines, increased maleimide hydrolysis, increased rate of thiazine rearrangement. | thermofisher.comnih.gov | |

| Solvent | Protic (e.g., Water, Methanol) | Generally favors rapid and quantitative reaction. | nih.gov |

| Aqueous Buffers (e.g., PBS) | Well-suited for the reaction, common in bioconjugation. | nih.gov | |

| Aprotic (e.g., Acetonitrile) | Can inhibit or prevent the reaction. | nih.govmdpi.com |

Applications of N 6 Aminohexyl Maleimide Hydrochloride in Bioconjugation and Chemical Biology

Protein and Peptide Modification

The ability to selectively modify proteins and peptides is crucial for understanding their function, tracking their location within cells, and creating novel therapeutic and diagnostic agents. mbfberkeley.com Maleimide-based chemistry is a cornerstone of protein modification due to its high selectivity and efficiency. nih.gov

The most prominent application of maleimide-containing reagents is the site-specific labeling of cysteine residues in proteins and peptides. nih.govnih.gov The maleimide (B117702) group reacts with the thiol group of a cysteine via a Michael addition reaction, forming a stable thioether bond. nih.gov This reaction is highly specific and efficient, particularly when conducted in a pH range of 7.0–7.5, which minimizes cross-reactivity with other nucleophilic amino acid side chains like lysine (B10760008). tocris.com

Table 1: Examples of Proteins Labeled Using Maleimide Chemistry

| Protein | Cysteine Target | Labeling Efficiency | Reference |

| σ70 mutant (A59C) | Engineered single cysteine | High | nih.gov |

| Grb2 mutant (L111C) | Engineered single cysteine | Not specified | ucl.ac.uk |

| Anti-tenascin-C Fab′ | Native hinge region cysteines | 1.4 chelators/Fab' | nih.gov |

| Human PD-L1 Nanobody | C-terminal engineered cysteine | >95% monomer conversion | vub.be |

Fluorescent labeling is a powerful technique for visualizing proteins and studying their dynamics in real-time. nih.govcreative-biolabs.com N-(6-Aminohexyl)maleimide hydrochloride serves as a linker to attach fluorescent probes to cysteine-containing proteins. The process typically involves two steps: first, the maleimide end of the crosslinker reacts with the protein's cysteine residue. This introduces a reactive primary amine at the labeling site via the hexyl spacer. In the second step, this newly introduced amine can be coupled to a fluorescent dye that has been activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. researchgate.net

Alternatively, a fluorescent dye can be pre-functionalized with a maleimide group and then directly conjugated to the protein's thiol group. tocris.comfigshare.com This approach has been used to label proteins with a variety of fluorophores, enabling advanced fluorescence-based assays. nih.gov The covalent modification has been shown to not alter the function of the labeled proteins, which is critical for meaningful biological studies. nih.gov

Table 2: Fluorescent Probes Used in Maleimide-Based Protein Conjugation

| Fluorescent Probe | Target Protein | Application | Reference |

| Cy3b | σ70 mutant | Promoter binding assay | nih.gov |

| Alexa 647 | σ70 mutant | Promoter binding assay | nih.gov |

| Maleimide-functionalized fluorophore | Thiol-modified RNA | RNA labeling | figshare.com |

| Cy5 | Trastuzumab | Cancer cell visualization | nih.gov |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. nih.govdrugdiscoverychemistry.com Developing tools to study and modulate these interactions is a key goal in chemical biology and drug discovery. nih.govdrugdiscoverychemistry.com Covalent modification of a target protein is an emerging strategy to create potent and selective modulators of PPIs. nih.gov

This compound can be used to attach specific probes to a protein of interest. For example, after labeling a protein on a cysteine residue, the introduced amino group can be used to attach a small molecule, a peptide, or a tag like biotin. ucl.ac.uk This labeled protein can then be used as a "bait" in affinity purification or pull-down experiments to identify its binding partners (prey proteins). mdpi.com By strategically placing the label near a suspected interaction interface, it is possible to map binding sites or develop inhibitors that covalently link to the protein, thereby blocking the interaction surface. nih.gov

Nucleic Acid Conjugation and Modification

The conjugation of functional molecules to DNA and RNA is essential for applications ranging from diagnostics and non-radioisotopic hybridization probes to the study of nucleic acid structure and function. nih.govnih.gov

The immobilization of single-stranded oligonucleotides (DNA or RNA) onto solid supports is the basis for technologies like microarrays. Maleimide chemistry provides an efficient method for this process. An oligonucleotide can be synthesized with a thiol group at one of its ends (e.g., the 5' end). nih.gov This thiolated nucleic acid can then be reacted with the maleimide group of this compound. The resulting conjugate now possesses a terminal primary amine, which can be covalently linked to a surface that has been pre-activated with an amine-reactive species, such as N-hydroxysuccinimide (NHS) esters. This method allows for the stable and oriented immobilization of nucleic acids for use in hybridization assays and other bioanalytical applications. nih.gov

Studying the complex three-dimensional structures and dynamic functions of large RNA molecules often requires placing a probe at a specific internal position. nih.govfigshare.com Maleimide chemistry is a key part of a multi-step strategy to achieve this. A common method involves first introducing a unique reactive handle, a thiol group, into the RNA molecule at the desired location. figshare.com This can be accomplished through various techniques, including the use of DNA-templated chemical ligation where a donor strand is chemically coupled to the target RNA. figshare.com Once the thiol group is site-specifically incorporated into the RNA, it can be exclusively targeted for labeling. A probe, such as a fluorophore that has been functionalized with a maleimide group, is then added. The maleimide reacts specifically with the introduced thiol, resulting in a site-specifically labeled RNA molecule ready for structural and functional studies. figshare.com

Functionalization of Oligonucleotides for Biosensing

The covalent attachment of signaling molecules or labels to oligonucleotides is fundamental for the development of sensitive and specific nucleic acid biosensors. This compound and related maleimide-containing linkers are instrumental in this process, primarily through the specific reaction between the maleimide group and a thiol group introduced onto the oligonucleotide.

This strategy is often employed to create oligonucleotide-enzyme conjugates that serve as probes in hybridization assays. In one approach, a thiol group is introduced at the 5' terminus of a synthetic oligonucleotide. This thiolated DNA can then be reacted with an enzyme, such as alkaline phosphatase or horseradish peroxidase, that has been pre-activated with a heterobifunctional linker containing a maleimide group. nih.gov The primary amine of this compound can be used to first react with carboxyl groups on the enzyme surface via carbodiimide (B86325) chemistry (e.g., using EDC/NHS), thereby introducing the thiol-reactive maleimide function onto the enzyme for subsequent conjugation to the thiolated oligonucleotide.

The resulting oligonucleotide-enzyme conjugate combines the specific hybridization properties of the nucleic acid with the signal amplification capabilities of the enzyme. For instance, an oligonucleotide-alkaline phosphatase conjugate was capable of detecting as little as 6 attomoles of target DNA within a four-hour timeframe using a colorimetric assay. nih.gov This high sensitivity is crucial for the detection of low-abundance nucleic acid targets in diagnostics and molecular biology research. The immobilization of these functionalized DNA probes onto electrode surfaces is a key step in creating electrochemical biosensors for detecting various targets, from pollutants to clinical biomarkers. researchgate.net

| Component | Function in Biosensor | Relevant Chemistry |

| Oligonucleotide | Target recognition via hybridization | Thiol-modification for conjugation |

| N-(6-Aminohexyl)maleimide | Links oligonucleotide to enzyme | Maleimide reacts with thiol; amine reacts with carboxyl |

| Enzyme (e.g., HRP, AP) | Signal amplification | Surface carboxyl groups for initial linker attachment |

| Target DNA/RNA | Analyte to be detected | Hybridizes with oligonucleotide probe |

Development of Bioconjugate Reagents

The versatility of this compound makes it a valuable building block for creating more complex bioconjugate reagents, particularly heterobifunctional linkers designed for specific crosslinking applications.

This compound is itself a heterobifunctional crosslinker. biotium.com Its two distinct reactive ends—the maleimide and the primary amine—allow for sequential, controlled conjugation of two different molecules. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, reacting under mild conditions (pH 6.5-7.5) to form a stable thioether bond. iris-biotech.de The primary amine can be coupled to carboxyl groups on a second molecule using standard carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

This dual reactivity is exploited to link a wide array of biomolecules. For example, it can be used to conjugate a protein (via its cysteine residues) to another protein or a solid support (via its carboxyl groups). The hexyl spacer arm provides distance and flexibility between the conjugated molecules, which can be important for maintaining their biological activity. Many variations of such crosslinkers are available, with different spacer arm lengths and properties to suit specific structural and functional studies of proteins. researchgate.nethuji.ac.il

| Reactive Group | Target Functional Group | Resulting Bond | Typical pH |

| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 |

| Primary Amine (-NH2) | Carboxylic Acid (-COOH) | Amide (with activator) | 4.5 - 7.5 |

The design of the linker connecting two molecules in a bioconjugate is critical, as it determines whether the payload can be released under specific conditions. Linkers are broadly categorized as cleavable or non-cleavable.

Non-Cleavable Linkers: The thioether bond formed by the reaction of the maleimide group of N-(6-Aminohexyl)maleimide with a thiol is generally stable and considered non-cleavable under physiological conditions. nih.gov When this linker is used to create a bioconjugate, such as an antibody-drug conjugate (ADC), the payload is released only after the complete lysosomal degradation of the antibody and the linker. broadpharm.com This stability can be advantageous, as it prevents premature drug release in circulation, potentially lowering off-target toxicity. nih.gov The SMCC linker, a classic non-cleavable linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla), also utilizes this stable maleimide-thiol linkage. nih.gov

Cleavable Linkers: While the maleimide-thiol bond itself is stable, the N-(6-Aminohexyl)maleimide structure can be incorporated into larger, cleavable linker designs. Cleavable linkers are engineered to break and release a payload in response to specific triggers present in the target environment, such as the low pH of endosomes or the high concentration of glutathione (B108866) inside cells. broadpharm.com For example, the amine end of N-(6-Aminohexyl)maleimide could be attached to a payload via a structure that is sensitive to acid (e.g., a hydrazone) or contains a disulfide bond (reducible by glutathione). broadpharm.com In such a design, the maleimide end would still serve to anchor the entire construct to a thiol-containing biomolecule like an antibody, while the cleavable portion would allow for controlled payload release.

| Linker Type | Release Mechanism | Common Trigger | Advantage |

| Non-Cleavable | Proteolytic degradation of biomolecule | Lysosomal proteases | High stability in circulation nih.gov |

| Cleavable (Hydrazone) | Hydrolysis | Low pH (endosomes/lysosomes) broadpharm.com | Targeted release in acidic compartments |

| Cleavable (Disulfide) | Reduction | High glutathione concentration (intracellular) broadpharm.com | Targeted release in reducing environments |

| Cleavable (Peptide) | Enzymatic Cleavage | Specific proteases (e.g., Cathepsin B) broadpharm.com | High specificity for tumor cell environments |

Enzyme Immobilization and Activity Studies

Immobilizing enzymes onto solid supports is a crucial technique for various biotechnological applications, including industrial biocatalysis, diagnostics, and biosensors. Immobilization enhances enzyme stability and allows for their easy separation from the reaction mixture and reuse. This compound provides a covalent attachment strategy for this purpose.

The process typically involves a two-step reaction. First, the primary amine of the linker is used to functionalize a solid support that has carboxyl groups on its surface. This reaction, mediated by carbodiimides, results in a support matrix decorated with thiol-reactive maleimide groups. Subsequently, an enzyme containing accessible cysteine residues can be covalently and directionally immobilized onto the support via the formation of a stable thioether bond.

Alternatively, the linker can be first attached to the enzyme. For example, horseradish peroxidase (HRP) can be modified with linkers to create maleimide-functionalized HRP, which can then be conjugated to thiol-containing molecules or surfaces. tcichemicals.com This method has been successfully used to prepare enzyme-oligonucleotide conjugates for hybridization assays, demonstrating that the enzymatic activity is retained after conjugation. nih.gov The ability to create stable, covalently bound enzyme systems is essential for studying enzyme kinetics and for developing robust enzymatic reactors.

Exploration in Affinity Chromatography

Affinity chromatography is a powerful purification technique that relies on the specific binding interaction between a target molecule and a ligand immobilized on a chromatography matrix. nih.gov this compound can be used to prepare these specialized affinity supports.

The linker's heterobifunctionality allows for the covalent attachment of a specific ligand to a solid support resin. For example, an amine-functionalized chromatography resin can be reacted with an amine-reactive derivative of the linker. The resulting maleimide-activated resin can then be used to immobilize a thiol-containing ligand, such as a peptide or a protein fragment, that has a specific affinity for the target protein to be purified.

This approach is also valuable for immobilizing antibodies or antibody fragments to create immunoaffinity columns. A cysteine-containing antibody fragment (Fab) can be specifically oriented and attached to a maleimide-activated support, ensuring that its antigen-binding site remains accessible for capturing the target antigen from a complex mixture. This method of covalent immobilization prevents the "leaching" of the affinity ligand from the column, which can be a problem with non-covalent attachment methods, leading to a more robust and reusable purification system.

N 6 Aminohexyl Maleimide Hydrochloride in Materials Science and Nanotechnology

Surface Functionalization of Materials

The ability to chemically alter the surface properties of materials is fundamental to creating advanced composites and functional devices. N-(6-Aminohexyl)maleimide hydrochloride serves as an important molecular bridge, enabling the covalent attachment of functional moieties to material surfaces.

While direct studies on this compound are not extensively detailed in the reviewed literature, its bifunctional nature makes it a prime candidate for a two-stage functionalization process. First, the surface of the carbon fiber is typically oxidized to create carboxylic acid (-COOH) groups. vot.pl The primary amine of this compound can then be reacted with these surface carboxyl groups to form a stable amide bond, tethering the molecule to the fiber. This process leaves the reactive maleimide (B117702) group exposed on the surface. These maleimide-functionalized fibers can then be incorporated into a polymer matrix that contains thiol groups, or a thiol-containing crosslinker can be introduced to enhance interfacial adhesion through a maleimide-thiol coupling reaction. researchgate.net Research on amine-functionalized CFs has shown significant improvements in interfacial shear strength (IFSS) when used in epoxy or maleic anhydride-grafted polypropylene (B1209903) matrices, with increases of up to 172% reported for amine-grafted fibers compared to untreated controls. researchgate.net This demonstrates the potential of the amine portion of the molecule to strongly anchor to the fiber surface.

Table 1: Effect of Amine Functionalization on Carbon Fiber Composite Properties

| Functionalization Method | Polymer Matrix | Property Measured | Improvement vs. Untreated |

|---|---|---|---|

| Reductive Electrochemical Deposition (Amine) | Epoxy Resin | Interfacial Shear Strength (IFSS) | +172% researchgate.net |

| Reductive Electrochemical Deposition (Amine) | Polypropylene-grafted-maleic anhydride (B1165640) | Interfacial Shear Strength (IFSS) | +67% researchgate.net |

| Plasma Treatment with Polyethyleneimine (PEI) | Epoxy/Anhydride | Curing Process | Accelerated cnr.it |

This table presents findings from studies on various amine-functionalization methods to illustrate the potential impact of grafting molecules like this compound to carbon fibers.

Glass and other silica-based surfaces are fundamental substrates for microarrays, biosensors, and optical devices. gbiosciences.comresearchgate.net However, to immobilize biomolecules like proteins or DNA, the surface must first be functionalized. A common method involves treating the glass with an aminosilane (B1250345) reagent, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the surface. researchgate.netnih.govnih.gov

This compound can be utilized in a subsequent step. The amine-functionalized glass surface can be activated with a crosslinker that reacts with the surface amines and subsequently with the amine of this compound. Alternatively, and more directly, if the glass surface is first modified to present carboxyl groups, the amine end of this compound can be directly coupled. This process results in a glass surface decorated with reactive maleimide groups. nih.gov These maleimide-activated surfaces are highly valuable for biosensor construction, as they can covalently bind to cysteine residues (which contain a thiol group) in peptides and proteins, ensuring stable and oriented immobilization. nih.govnih.gov This method has been successfully used to create immunological biosensors by grafting maleimidophenyl groups onto gold and silicon surfaces, which then bind cysteine-modified peptides to detect specific antibodies. nih.gov

The incorporation of this compound into bulk polymeric materials can impart new functionalities. Its dual-ended reactivity allows it to act as a cross-linking agent or as a graft modifier. For instance, in a polymer system containing both epoxide and thiol-functionalized polymers, the amine group can react with the epoxide ring, while the maleimide group reacts with the thiol. This would create a robust, covalently cross-linked network.

Polymers containing reactive maleimide groups are considered excellent platforms for the conjugation of thiol- and diene-containing molecules, making them highly useful in biomedical applications. nih.gov For example, maleimide-functionalized hyaluronic acid has been used to create hydrogels where the physical properties can be precisely tuned by the addition of thiol-containing peptides, such as the cell-adhesion sequence RGD. nih.gov The maleimide group provides a stable anchor point that reacts preferentially with thiols even at neutral pH. nih.gov

Development of Biosensors and Analytical Tools

The development of sensitive and specific biosensors often relies on the stable immobilization of a biological recognition element (e.g., an antibody, enzyme, or peptide) onto a transducer surface. nih.gov The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry due to its high specificity and efficiency under physiological conditions. researchgate.net

This compound is an ideal linker for this purpose. After attaching the molecule to a sensor surface (e.g., gold, silicon, or glass) via its amine group, the surface becomes activated with maleimide moieties. nih.gov These groups can then specifically and covalently capture thiol-containing biomolecules. Research has demonstrated the electrochemical grafting of maleimidophenyl groups onto gold and silicon surfaces for the creation of immunological biosensors. nih.gov In this work, a cysteine-modified peptide was immobilized on the maleimide-activated surface, which then served as the antigen to specifically capture a target antibody. nih.gov This direct and reliable method provides a stable platform essential for high-fidelity biosensing. nih.gov

Integration into Smart Biomaterials

Smart biomaterials are designed to respond to specific environmental stimuli, such as changes in pH, temperature, or the presence of certain biomolecules. Hydrogels are a prominent class of smart materials used in drug delivery and tissue engineering. biomaterials.orgnih.gov The maleimide group from linkers like this compound is integral to designing these systems.

The thiol-maleimide reaction is widely used to form hydrogel networks because it proceeds efficiently under mild, physiological conditions without the need for catalysts or initiators that could harm cells. biomaterials.orgnih.gov Furthermore, the resulting thioether bond is generally stable. However, specific designs can render these linkages cleavable. For instance, certain maleimide-thiol adducts can be engineered to be sensitive to glutathione (B108866), a molecule found at high concentrations inside cells, allowing for triggered drug release within the cellular environment. nih.gov By incorporating this compound into a polymer backbone, a material can be created that is ready to be cross-linked with thiol-containing peptides or drugs, or to form a hydrogel network that can be degraded by specific biological signals. biomaterials.orgnih.gov

Preparation of Hybrid Nanoparticles

Hybrid nanoparticles, which combine inorganic cores with organic functional shells, are of great interest for applications in drug delivery, medical imaging, and diagnostics. researchgate.netrsc.org Gold nanoparticles (AuNPs) are frequently used due to their unique optical properties and low toxicity. researchgate.netwilhelm-lab.com

Functionalizing AuNPs with this compound can be achieved by first modifying the gold surface with a molecule that presents a group reactive to the amine of the linker, or by using a thiol-containing version of the linker to directly bind to the gold. The result is a nanoparticle coated with reactive maleimide groups. wilhelm-lab.comnih.govcytodiagnostics.com These maleimide-activated AuNPs are powerful templates for bioconjugation. nih.govcytodiagnostics.com They can be readily conjugated with any thiol-containing molecule, such as peptides for targeted delivery, drugs for therapy, or polymers like polyethylene (B3416737) glycol (PEG) to improve stability. wilhelm-lab.com Studies have shown that maleimide-functionalized gold nanoparticles can act as cross-linking agents in hydrogels, significantly enhancing their mechanical properties. researchgate.netrsc.org For example, the storage modulus of a gelatin-based hydrogel was increased 2.5 to 3 times when cross-linked with maleimide-coated AuNPs. rsc.org

Table 2: Characterization of Maleimide-Functionalized Gold Nanoparticles

| Nanoparticle Type | Core Size | Ligand Shell Composition | Key Feature | Application Example |

|---|---|---|---|---|

| Maleimide-AuNPs | ~3.2 nm | ~30 maleimide-terminated ligands and ~60 thiolated PEG ligands | Water-soluble and reactive | Bioconjugation template for cysteine and other thiols nih.gov |

| OPSS-PEG-Maleimide AuNPs | ~13 nm | OPSS-(PEG)5kDa-Mal | Single-step ligand exchange for maleimide functionalization | Conjugation of thiol-containing peptides (K7C) and polymers (HS-PEG) wilhelm-lab.com |

This table summarizes data from research on different types of maleimide-functionalized gold nanoparticles, illustrating their characteristics and utility.

N 6 Aminohexyl Maleimide Hydrochloride in Pharmaceutical and Biomedical Research

Drug Delivery Systems

The development of sophisticated drug delivery systems (DDS) is a critical area in modern medicine, aiming to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. N-(6-Aminohexyl)maleimide hydrochloride plays a pivotal role in the engineering of these systems by enabling the precise attachment of therapeutic agents to carrier molecules.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its effectiveness and reducing systemic toxicity. tcichemicals.com this compound is instrumental in this approach through its maleimide (B117702) group, which readily and selectively reacts with thiol (sulfhydryl) groups present in cysteine residues of proteins and peptides. nih.gov This specific reaction allows for the conjugation of drugs to targeting moieties such as antibodies or ligands that can recognize and bind to specific cells or tissues.

One notable strategy involves the modification of liposome (B1194612) surfaces. nih.gov Liposomes are microscopic vesicles that can encapsulate drugs, and by modifying their surface with maleimide-containing polyethylene (B3416737) glycol (PEG), they can be targeted to specific biological sites. nih.gov For instance, research has shown that maleimide-modified pH-sensitive liposomes demonstrate significantly enhanced cellular uptake and improved drug delivery efficiency both in vitro and in vivo. nih.gov In one study, maleimide-modified liposomes were shown to be internalized by cancer cells at a rate at least two times higher than their unmodified counterparts. nih.gov This enhanced uptake is attributed to the reaction of the maleimide group with thiol groups on the cell surface or in the extracellular matrix, effectively anchoring the drug carrier to the target site. nih.gov

The following table summarizes the enhanced uptake of maleimide-modified liposomes in different cancer cell lines.

| Cell Line | Fold Increase in Uptake with Maleimide Modification |

| HeLa | ≥2-fold |

| HCC1954 | ≥2-fold |

| MDA-MB-468 | ≥2-fold |

| Data sourced from a study on maleimide-modified pH-sensitive liposomes. nih.gov |

Antibody-drug conjugates (ADCs) are a powerful class of anticancer therapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic drug. nih.govnih.govnih.gov The linker technology that connects the antibody to the cytotoxic payload is a critical component of an ADC's design, influencing its stability, efficacy, and safety. nih.gov N-(6-Aminohexyl)maleimide and its derivatives are widely used to create these linkers. nih.govnih.gov The maleimide group forms a stable thioether bond with cysteine residues on the antibody, which can be naturally occurring or engineered for site-specific conjugation. nih.govnih.gov

Research has focused on optimizing the stability of the maleimide linkage. While traditional N-alkyl maleimides can sometimes lead to premature drug release through a retro-Michael reaction, next-generation maleimides, such as dibromomaleimides, have been developed to create more stable conjugates. nih.gov These advancements have led to the development of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is crucial for a consistent pharmacological profile. nih.gov

Studies have demonstrated the effectiveness of ADCs constructed using maleimide-based linkers. For example, HER2-targeting ADCs synthesized with a valine-citrulline-PABC linker attached to a maleimide head have shown excellent cytotoxicity against HER2-positive cancer cell lines. nih.gov

The table below presents the in vitro cytotoxicity of HER2-targeting ADCs utilizing a maleimide-based linker against different breast cancer cell lines.

| Cell Line | Target | ADC Cytotoxicity (IC₅₀ in nM) |

| BT-474 | HER2-positive | Highly cytotoxic |

| MCF-7 | HER2-negative | No cytotoxicity |

| Data from a study on HER2-targeting ADCs. nih.gov |

Microgels are cross-linked polymer networks that can be engineered to encapsulate and release therapeutic agents in a controlled manner. nih.govnih.govuic.edu The maleimide moiety of this compound can be utilized to cross-link polymer chains, forming hydrogels and microgels. nih.gov These systems can be designed to be responsive to environmental stimuli such as pH or temperature, allowing for triggered drug release at the target site. nih.gov

For example, gelatin maleimide microgels have been developed for the encapsulation of hematopoietic stem and progenitor cells, demonstrating the biocompatibility of this system. nih.gov In another application, hyaluronic acid nanogels modified with maleimide derivatives have been created. uic.edu These nanogels can self-assemble and can be further cross-linked to form a hydrogel for the encapsulation and controlled release of drugs. uic.edu The maleimide groups provide a means for both the initial formation of the nanogel and subsequent cross-linking, offering a versatile platform for drug delivery. uic.edu

Therapeutic Applications

The primary therapeutic application of this compound is not as a standalone drug but as a critical component in the construction of advanced drug delivery systems. chemimpex.com Its role as a cross-linker enables the development of targeted therapies like ADCs, which have shown significant success in oncology. nih.govnih.gov By facilitating the precise delivery of potent cytotoxic agents to cancer cells, ADCs created using maleimide-based linkers can improve the therapeutic index of these drugs, meaning they can be more effective at lower doses with fewer side effects. nih.gov The therapeutic benefit, therefore, is directly linked to the enhanced performance of the drug delivery system it helps to create.

Imaging and Diagnostic Probes

In addition to its therapeutic applications, this compound is a valuable tool in the development of probes for medical imaging and diagnostics.

Fluorescent probes are essential for visualizing and studying biological processes at the molecular level within living cells. nih.gov this compound serves as a linker to attach fluorescent dyes to specific biomolecules, such as proteins or antibodies. nih.gov The maleimide group reacts with thiol groups on the target molecule, while the amine group can be used to attach the fluorophore.

This conjugation strategy allows for the creation of highly specific fluorescent probes. For example, rhodamine dyes, a class of bright and photostable fluorophores, can be conjugated to targeting moieties using linkers derived from N-(6-Aminohexyl)maleimide. nih.gov These probes can then be used to label and visualize specific cellular structures like microtubules, DNA, and mitochondria in living cells with high contrast. nih.gov

The table below provides examples of cellular structures that can be targeted with fluorescent probes synthesized using maleimide-based conjugation.

| Targeted Cellular Structure | Type of Fluorescent Probe |

| SNAP-tag proteins | Rhodamine-based probe |

| β-tubulin | Rhodamine-based probe |

| Halo-tag proteins | Rhodamine-based probe |

| Mitochondria | Rhodamine-based probe |

| DNA | Rhodamine-based probe |

| Lysosomes | Rhodamine-based probe |

| Actin | Rhodamine-based probe |

| Based on a study on the synthesis of fluorescent probes for live-cell imaging. nih.gov |

Development of Bioimaging Agents

The strategic use of this compound as a crosslinking agent has been instrumental in the development of sophisticated bioimaging agents. Its maleimide group readily reacts with thiol groups on targeting ligands, while the amino group can be conjugated to imaging probes or nanoparticle surfaces. This allows for the precise construction of targeted imaging systems that can visualize specific biological entities and processes in vivo.

Research has focused on utilizing this linker to attach targeting moieties to various nanoparticle platforms, thereby enhancing their accumulation at sites of interest and improving imaging contrast. For instance, maleimide-functionalized nanoparticles have been developed for fluorescence molecular tomography (FMT) to detect and quantify tumor-associated biological targets. nih.gov

A key application is in the imaging of tumors. By conjugating antibodies, peptides, or other molecules with high affinity for tumor-specific markers to imaging agents via the N-(6-Aminohexyl)maleimide linker, researchers can achieve targeted delivery of the imaging contrast agent. This approach has been explored for various imaging modalities. In a study on ovarian carcinoma, fluorescent probes specific for cathepsin proteases and integrin αvβ3 were used for in vivo tumor detection. nih.gov The activation and retention of these probes, which could be linked using maleimide chemistry, correlated strongly with tumor volume, demonstrating the potential for monitoring tumor progression and response to therapy. nih.gov

The development of these targeted bioimaging agents allows for non-invasive visualization of cellular and molecular events, providing valuable insights into disease mechanisms and the efficacy of therapeutic interventions.

Table 1: Examples of Bioimaging Applications using Maleimide Chemistry

| Imaging Modality | Target | Nanoparticle/Probe Platform | Research Finding | Reference |

|---|---|---|---|---|

| Fluorescence Molecular Tomography (FMT) | Cathepsin proteases, integrin αvβ3 | Fluorescent probes | Probe activation and retention correlated with tumor volume in a mouse model of ovarian cancer. | nih.gov |

Gene Delivery Systems

The application of this compound extends to the design of advanced gene delivery systems. The maleimide group's reactivity with thiols is exploited to functionalize various carriers, such as liposomes and polymers, to enhance their delivery efficiency and targeting capabilities for genetic materials like plasmid DNA (pDNA) and messenger RNA (mRNA). sigmaaldrich.comnih.gov

Maleimide-functionalized liposomes represent a promising platform for gene delivery. nih.gov The maleimide groups on the liposome surface can interact with thiol groups present on cell surfaces, which may facilitate cellular uptake through mechanisms like endocytosis. nih.gov This enhanced internalization is crucial for the effective delivery of the genetic payload into the target cells. While much of the research has focused on drug delivery, the principles are directly applicable to gene therapy. For example, the development of stable, maleimide-functionalized peptidoliposomes against SARS-CoV-2 demonstrates the potential of this technology to deliver genetic information, such as mRNA, for therapeutic purposes. nih.gov

Beyond liposomes, maleimide functionalization of polymers is another key strategy. Polymeric micelles made from biodegradable and biocompatible polymers like polycaprolactone (B3415563) can be functionalized with maleimide groups. rsc.orgrsc.org These functionalized micelles can encapsulate genetic material and be designed for targeted release. The maleimide groups can also serve to react with specific targeting ligands to direct the carrier to the desired cell or tissue type.

The core advantage of using maleimide chemistry in gene delivery is the ability to create covalent linkages that are stable in the physiological environment, ensuring that the targeting ligand remains attached to the carrier until it reaches its destination. This targeted approach is critical for improving the efficacy and reducing potential off-target effects of gene therapies.

Applications in Regenerative Medicine and Tissue Engineering (indirect, via materials science)

In the fields of regenerative medicine and tissue engineering, this compound plays a crucial, albeit indirect, role by enabling the modification of biomaterials to create supportive microenvironments for cell growth and tissue regeneration. nih.govnih.govmdpi.com The primary application involves the synthesis of maleimide-functionalized hydrogels from natural polymers like hyaluronic acid (HA) and gelatin. nih.govnih.govmdpi.com These modified polymers can then be crosslinked with thiol-containing molecules to form hydrogels with tunable properties.

The maleimide-thiol reaction offers rapid and cell-friendly crosslinking kinetics at neutral pH, which is highly advantageous for encapsulating cells within the hydrogel matrix without compromising their viability. nih.gov This method allows for the in situ formation of hydrogels, making them suitable for injectable applications to repair tissue defects. nih.gov

A significant area of research is the development of biomimetic hydrogels. Natural extracellular matrix (ECM) components like hyaluronic acid often lack specific cell adhesion motifs. nih.gov By functionalizing HA with maleimide groups, it becomes possible to covalently attach peptides containing sequences like Arginine-Glycine-Aspartic acid (RGD), which promotes cell adhesion. nih.gov Studies have shown that hepatic stellate cells encapsulated in RGD-containing maleimide-functionalized HA (HA-Mal) hydrogels exhibit increased cell spreading and elongation, indicating enhanced cell-matrix interactions. nih.gov

The versatility of this platform allows for the creation of hydrogels with tailored mechanical properties and degradation profiles. For instance, by using matrix metalloproteinase (MMP)-sensitive peptide crosslinkers, hydrogels can be designed to be remodeled by cells, mimicking the natural tissue regeneration process. researchgate.net Research has demonstrated that maleimide-modified HA hydrogels crosslinked with MMP-sensitive peptides lead to a greater amount of cartilage-like tissue formation compared to those with non-degradable crosslinkers. researchgate.net

These engineered hydrogels serve as scaffolds that not only provide structural support but also present specific biochemical cues to guide cell behavior, ultimately promoting the regeneration of functional tissues.

Table 2: Research Findings on Maleimide-Functionalized Hydrogels in Tissue Engineering

| Polymer Base | Crosslinker Type | Key Research Finding | Application Area | Reference |

|---|---|---|---|---|

| Hyaluronic Acid (HA) | Thiolated Polyethylene Glycol (PEG) | Enabled 3D culture of liver cells and allowed for the study of cell-matrix interactions by incorporating RGD peptides. | Liver Tissue Engineering | nih.gov |

| Hyaluronic Acid (HA) and Gelatin | Thiolated Polyethylene Glycol (PEG) | Developed a rapidly crosslinkable and biocompatible hydrogel platform with tunable properties suitable for cell encapsulation and drug delivery. | General Regenerative Medicine | nih.govmdpi.com |

Computational and Theoretical Studies of N 6 Aminohexyl Maleimide Hydrochloride

Molecular Modeling of Reactivity and Interactions

Molecular modeling techniques, particularly those based on density functional theory (DFT), have been instrumental in elucidating the reactivity of the maleimide (B117702) group. The electrophilic nature of the carbon-carbon double bond in the maleimide ring is central to its reactivity, primarily with nucleophiles like thiols.

The reaction of maleimides with thiols, a cornerstone of bioconjugation, proceeds via a Michael addition mechanism. semanticscholar.org DFT calculations have been employed to model this reaction, providing insights into the transition state and reaction energetics. For the reaction of a model thiol with an N-alkylmaleimide, the process is predicted to be highly exothermic. acs.org The presence of the N-substituent does not significantly alter the fundamental mechanism of the thiol addition to the maleimide double bond.

The table below summarizes findings from computational studies on related maleimide compounds, which can be used to infer the reactivity of N-(6-Aminohexyl)maleimide hydrochloride.

| Property | Computational Method | Finding | Reference |

| Reaction Energetics | DFT (M06-2X/6-311+G(d,p)) | The addition of methanethiol (B179389) to N-methylmaleimide is exothermic with a calculated reaction energy (ΔE) of approximately -29 kcal/mol. | acs.org |

| N-Substituent Effect | DFT/B3LYP/6-31G* | The N-substituent has a slight influence on the maleimide chromophore in N-substituted maleimides. | researchgate.net |

| Hydrolysis Kinetics | Experimental and Taft's ρσ relationship | The rate of hydrolysis of N-alkylmaleimides is influenced by the electronic properties of the N-substituent, with electron-withdrawing groups generally increasing the rate. | rsc.org |

Simulation of Bioconjugation Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes of bioconjugation at an atomistic level. nih.gov These simulations can provide insights into the conformational behavior of linker molecules like this compound and how they interact with biomolecules such as proteins.

The hexyl chain of this compound provides significant conformational flexibility. MD simulations of proteins conjugated with flexible linkers have shown that these linkers can explore a wide range of conformations. nih.gov This flexibility can be crucial for the efficiency of the bioconjugation reaction, as it allows the reactive maleimide group to orient itself favorably for reaction with a target residue, such as a cysteine on a protein surface.

The length of the linker can also play an active role in target site selection and binding efficiency. embopress.org Simulations can help to understand how the reach and flexibility of the 6-carbon spacer in this compound might influence the accessibility of the maleimide to sterically hindered sites on a biomolecule. frontiersin.org

The following table summarizes key findings from molecular dynamics simulations of flexible linkers relevant to understanding the bioconjugation of this compound.

| Simulation Aspect | Key Findings | Potential Implication for N-(6-Aminohexyl)maleimide | Reference |

| Linker Flexibility | Flexible linkers in fusion proteins exhibit a wide range of motion, which can be essential for function. | The hexyl chain can adopt multiple conformations, facilitating the positioning of the maleimide for reaction. | nih.gov |

| Linker Length | Linker length influences the efficiency of binding and can allow for bridging significant distances between domains. | The 6-carbon spacer provides sufficient length to access a variety of conjugation sites on a protein surface. | embopress.orgnih.gov |